molecular formula C13H15N3 B1414818 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-32-8

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1414818
CAS No.: 87642-32-8
M. Wt: 213.28 g/mol
InChI Key: NMIYYRKHQJMJAY-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, featuring a pyrazole ring annulated to a tetrahydropyridine, serves as a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate in the development of potent and selective kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and this core structure can be functionalized to interact with the ATP-binding sites of various kinase targets. Researchers utilize this compound to explore structure-activity relationships (SAR) and to optimize pharmacokinetic properties in lead compound series. The mechanism of action for derivatives of this scaffold is typically through competitive inhibition at the kinase domain, thereby modulating downstream signaling pathways. As a supplier, we provide this high-purity chemical building block to support ongoing innovation in preclinical research and development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)13-11-8-14-7-6-12(11)15-16-13/h2-5,14H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYYRKHQJMJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651607
Record name 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-32-8
Record name 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and ketones or aldehydes. For instance, a common method involves the reaction of 4-methylphenylhydrazine with a suitable diketone under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine ring or the 4-methylphenyl substituent, potentially leading to new derivatives with different properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at various positions on the ring system, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents), and various nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Neuropathic Pain Management

Recent studies have highlighted the potential of 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in treating neuropathic pain. Research indicates that derivatives of this compound exhibit significant analgesic effects by modulating pain pathways in the nervous system. For instance, a study demonstrated that certain analogs could effectively reduce pain responses in animal models through central nervous system mechanisms .

Antidepressant Activity

The compound has also been investigated for its antidepressant properties. Animal studies suggest that it may influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways. This makes it a candidate for further development as an antidepressant agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Study FocusFindingsReference
Neuropathic PainDemonstrated significant analgesic effects in animal models through modulation of CNS pathways
Antidepressant ActivityInfluences serotonin and norepinephrine systems; potential for development as an antidepressant
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; potential applications in chronic inflammatory conditions

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Findings :

  • The nitrofuran moiety in 13g acts as a redox-activated "warhead," generating reactive intermediates that damage bacterial DNA .
  • The 3-(4-methylphenyl) variant lacks this functionality, highlighting the necessity of electron-withdrawing groups (e.g., nitrofuran) for antibacterial efficacy .

Mycobacterium tuberculosis Pantothenate Synthetase (PS) Inhibitors

Pantothenate synthetase is a key target for antitubercular drug development. Notable comparisons include:

Compound IC₅₀ (nM) Structural Features Reference
5-tert-Butyl-N-pyrazol-4-yl derivative 90 Hydrophobic tert-butyl group
3-Phenyl derivatives 150–200 Phenyl group at 3-position
3-(4-Methylphenyl) Not tested 4-Methylphenyl group

Key Insights :

  • Hydrophobic substituents (e.g., tert-butyl) enhance PS inhibition by interacting with a hydrophobic cleft in the enzyme active site .
  • The 3-phenyl and 3-(4-methylphenyl) derivatives exhibit reduced activity compared to tert-butyl analogs, suggesting steric or electronic limitations .

Structural and Conformational Comparisons

  • Sulfonyl-substituted derivatives (e.g., 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]): The sulfonyl group adopts an equatorial position in the half-chair conformation of the tetrahydro ring, optimizing steric interactions with targets .
  • Fluorophenyl variants (e.g., 3-(4-fluorophenyl)): Fluorine substitution improves metabolic stability and bioavailability compared to non-halogenated analogs .

Biological Activity

3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17N3C_{13}H_{17}N_3 and a molecular weight of approximately 217.3 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core with a methylphenyl substituent, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight217.3 g/mol
CAS Number87642-32-8
Hazard ClassificationIrritant

Antimicrobial Activity

Research has shown that derivatives of tetrahydro-pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies indicated that related compounds demonstrated activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The mechanisms often involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer therapy. A study focusing on pyrazolo derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways . In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. Research indicates that tetrahydro-pyrazolo derivatives can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in conditions like neurodegenerative diseases . The neuroprotective mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of pyrazolo derivatives, several compounds were tested against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 0.5 to 1.0 μg/mL for resistant strains .
  • Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that specific tetrahydro-pyrazolo derivatives could reduce cell viability by over 50% at concentrations as low as 10 μM, primarily through apoptosis induction .
  • Neuroprotection : In vivo studies using rodent models demonstrated that treatment with pyrazolo derivatives significantly improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives?

  • Answer : The compound is typically synthesized via multicomponent reactions involving cyclization of pyrazole and pyridine precursors. For example, derivatives with oxazolyl substituents are synthesized by reacting 5-nitrofuran-tagged intermediates with CDI (1,1'-carbonyldiimidazole) in DMF, followed by purification via column chromatography. Yields range from 30% to 45%, with characterization by NMR (e.g., δ 2.35–3.85 ppm for aliphatic protons) and mass spectrometry (e.g., m/z 300–350 for molecular ions) .

Q. How can NMR and X-ray crystallography aid in structural characterization of this compound?

  • Answer :

  • NMR : Protons on the tetrahydro-pyridine ring appear as multiplets between δ 1.8–4.2 ppm, while aromatic protons from the 4-methylphenyl group resonate at δ 6.8–7.4 ppm. Methyl groups are observed as singlets near δ 2.3 ppm .
  • X-ray crystallography : Crystallographic data (e.g., space group P21/c, unit cell parameters a = 13.017 Å, b = 12.771 Å) confirm the bicyclic scaffold's planarity and substituent orientation. Hydrogen-bonding interactions (e.g., N–H···O distances of 2.85–3.10 Å) stabilize the crystal lattice .

Q. What substituent modifications are reported to enhance solubility or bioavailability?

  • Answer : Hydrophilic groups like methoxyethyl (e.g., 12g) or tert-butoxycarbonyl (Boc) at the pyridine nitrogen improve aqueous solubility. For instance, Boc-protected derivatives show logP values reduced by 0.5–1.0 compared to unmodified analogs .

Advanced Research Questions

Q. How do QSAR models rationalize the bioactivity of this scaffold in therapeutic applications?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) studies highlight the importance of:

  • Hydrophobicity (π): Increased lipophilicity enhances binding to hydrophobic pockets (e.g., in c-Met kinase inhibitors, π = 1.2–1.5 optimal) .
  • Electron-withdrawing groups : Substituents like trifluoromethyl at position 3 improve potency against Mycobacterium tuberculosis pantothenate synthetase (IC50 = 90 nM vs. 356 nM for unsubstituted analogs) .
    Data from 25 derivatives were used to validate these correlations (R<sup>2</sup> = 0.82–0.89) .

Q. What strategies address target selectivity when designing inhibitors based on this scaffold?

  • Answer :

  • Scaffold hopping : Replacing the pyrazole ring with pyrrolo[2,3-c]pyridine reduces off-target effects on PDE4 while retaining activity against Factor Xa (e.g., apixaban’s selectivity ratio >1,000-fold) .
  • Pocket-specific substituents : A 4-methoxyphenyl group at position 1 enhances selectivity for Factor Xa over thrombin (Ki = 0.08 nM vs. >10 µM) by fitting into the S4 pocket .

Q. How do crystallographic studies inform the design of pantothenate synthetase inhibitors?

  • Answer : Co-crystal structures (PDB: 4QGG) reveal that the 3-(4-methylphenyl) group occupies a hydrophobic cleft near the ATP-binding site. Modifications here, such as introducing chloro or trifluoromethyl groups, improve van der Waals interactions (ΔΔG = −1.8 kcal/mol) and reduce IC50 by 5-fold .

Data Contradiction Analysis

Q. Why do hydrophobic substituents show conflicting effects in different biological systems?

  • Answer :

  • Pantothenate synthetase : Hydrophobic groups (e.g., tert-butyl) enhance activity (IC50 = 90 nM) by filling a buried pocket .
  • Factor Xa inhibitors : Polar groups (e.g., methoxy) are preferred to avoid off-target binding to serum albumin .
    This discrepancy arises from differences in target binding site polarity and solvation requirements.

Methodological Recommendations

Parameter Optimal Range Key Evidence
Synthetic yield30–45% (oxazolyl derivatives)
logP (unmodified)2.8–3.5
IC50 (c-Met)0.03–1.6 µM
Crystallographic R-factor<0.05

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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